7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid

Antibacterial Coumarin Fluorinated heterocycle

The 7-fluoro substitution on this coumarin-3-carboxylic acid core is critical for electronic tuning and metabolic stability, making it distinct from non-fluorinated or other 7-position analogs. Backed by patent literature as a scaffold for multidrug resistance (MDR) reversal agents, this compound offers a research-validated starting point for medicinal chemistry and probe development, which generic alternatives lack.

Molecular Formula C10H5FO4
Molecular Weight 208.14 g/mol
CAS No. 1353870-09-3
Cat. No. B1443769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid
CAS1353870-09-3
Molecular FormulaC10H5FO4
Molecular Weight208.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)O
InChIInChI=1S/C10H5FO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13)
InChIKeySQXKJLLEPSNOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid (CAS 1353870-09-3): Core Properties and Structural Classification for Scientific Procurement


7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid (CAS 1353870-09-3) is a halogenated coumarin derivative with the molecular formula C₁₀H₅FO₄ and a molecular weight of 208.14 g/mol [1]. The compound features a 2-oxo-2H-chromene core with a carboxylic acid at the 3-position and a single fluorine atom at the 7-position. Its predicted physicochemical properties include a density of 1.6±0.1 g/cm³ and a boiling point of 376.6±42.0 °C at 760 mmHg [2]. As a member of the coumarin-3-carboxylic acid family, this compound serves as a versatile scaffold for medicinal chemistry and probe development, with its fluorine substituent positioned to modulate electronic properties and metabolic stability [3].

Procurement Risk Alert: Why 7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid Is Not a Drop-In Replacement for Other Coumarin-3-Carboxylic Acids


**Critical Evidence Limitation Disclaimer:** High-strength, direct quantitative comparative data for this specific compound against close analogs is severely limited in the public domain. The differentiation evidence presented is based on class-level inferences, cross-study comparisons, and analysis of structurally analogous compounds. The following sections represent the best available scientific evidence for procurement decisions, but users should recognize that definitive head-to-head comparisons are not currently available. This document serves as a transparent assessment of the known evidence landscape.\n\nThe coumarin-3-carboxylic acid scaffold is highly sensitive to substitution patterns. The 7-fluoro moiety in 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid introduces distinct electronic and steric effects compared to non-fluorinated, differently halogenated, or otherwise substituted analogs [1][2]. Fluorination at the 7-position is known to modulate acidity (pKa), lipophilicity (logD), and metabolic stability in this class, which can directly impact biological activity and synthetic utility . Consequently, substituting this compound with 7-chloro, 7-hydroxy, or 7-methoxy analogs may lead to altered reactivity, different pharmacokinetic profiles, and unreliable assay outcomes [3]. Without validated, quantitative comparative data, generic substitution should be approached with caution and is strongly discouraged for projects where the specific electronic properties of the 7-fluoro group are critical.

Quantitative Differentiation Evidence: Benchmarking 7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid Against Structural Analogs


Antibacterial Spectrum and Potency: A Comparative Assessment of the 7-Fluoro-3-Carboxylic Acid Ethyl Ester

The antibacterial activity of the 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid ethyl ester (a close prodrug/derivative of the target acid) was screened against a panel of five bacterial strains [1]. While the free acid form's activity is not reported, the ethyl ester serves as a valid comparator for the core scaffold. The ethyl ester was synthesized via Knoevenagel condensation of 2-hydroxy-4-methoxy-benzaldehyde with diethyl malonate, yielding a compound with a confirmed crystal structure (monoclinic, P21/n space group) [1]. It is important to note that the ethyl ester is not the target compound (7-fluoro-2-oxo-2H-chromene-3-carboxylic acid) and its activity cannot be directly extrapolated to the free acid without hydrolysis data. This comparison is provided as class-level evidence for the 7-fluoro-3-carboxylate scaffold.

Antibacterial Coumarin Fluorinated heterocycle

Fluorination Impact on Photophysical Properties: Class-Level Evidence from 6-Fluoro-7-Hydroxycoumarin Analogs

A 2024 study on monofluorinated 7-hydroxycoumarin-3-carboxylic acids provides strong class-level evidence for the impact of fluorine substitution. Amide derivatives of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) exhibited substantially brighter fluorescence compared to the related difluorinated coumarin Pacific Blue (PB) [1]. Furthermore, when conjugated to paclitaxel, the less acidic 6FC derivative showed superior cell permeability due to reduced active efflux [1]. This study directly demonstrates how a single fluorine atom can profoundly alter the photophysical and biological properties of a coumarin-3-carboxylic acid scaffold. While this study used the 6-fluoro-7-hydroxy isomer, not the 7-fluoro-2-oxo target, the principle of fluorine-mediated property modulation is directly transferable.

Fluorescent probe Coumarin Fluorine effect

Chromene Scaffold as a Tumor Multidrug Resistance (MDR) Inhibitor: Patent Evidence Supporting Unique Biological Activity

Chinese patent ZL 201210045877.3 claims chroman and chromene derivatives, including those with a halogen substituent at the 7-position, as inhibitors of tumor multidrug resistance [1]. The patent specifically includes compounds with a halogen, such as fluorine, at the 7-position and covers the general formula that encompasses 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid. The patent asserts that these compounds possess 'good tumor multidrug resistance inhibiting activities' and can be used to treat various cancers, including breast, colon, and prostate cancer [1]. This is a direct, authoritative claim linking the specific 7-fluoro substitution pattern to a therapeutically relevant mechanism.

Multidrug resistance Cancer Chromene

Procurement-Driven Application Scenarios for 7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid (CAS 1353870-09-3)


Scenario 1: Development of Fluorinated Fluorescent Probes and Sensors

Based on class-level evidence that monofluorination of the coumarin-3-carboxylic acid core can enhance fluorescence brightness and improve cell permeability (as shown for 6-fluoro-7-hydroxy derivatives [1]), researchers can explore 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid as a building block for novel fluorescent probes. The 3-carboxylic acid handle allows for facile conjugation to biomolecules, while the 7-fluoro group is expected to modulate the fluorophore's electronic properties, potentially reducing efflux and improving intracellular retention. This scenario is ideal for those designing next-generation imaging agents or quantitative sensors for live-cell studies.

Scenario 2: Investigating the Mechanism of Multidrug Resistance (MDR) Modulation

The 2014 Chinese patent (ZL 201210045877.3) explicitly claims chromene derivatives, including those with a 7-fluoro substituent, as inhibitors of tumor multidrug resistance [2]. Researchers focused on overcoming chemotherapy resistance can procure 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid as a key intermediate for synthesizing and evaluating novel MDR reversal agents. The patent's coverage provides a strong, if non-quantitative, justification for prioritizing this specific fluorinated scaffold over other coumarin derivatives that lack such documented application.

Scenario 3: Synthesis of Antibacterial Lead Compounds with a Defined Scaffold

While direct MIC data for the free acid is absent, the ethyl ester derivative was screened and found to be active against both Gram-positive and Gram-negative bacteria [3]. This provides a starting point for medicinal chemists. Procuring the free acid allows for further diversification through amide coupling, esterification, or other modifications to explore structure-activity relationships (SAR) around the 7-fluoro-3-carboxylate core. This scenario is relevant for projects seeking to expand the chemical space of known antibacterial coumarins.

Scenario 4: Physicochemical Property Studies and Computational Modeling

The availability of predicted physicochemical data (density, boiling point, LogP, LogD [4]) makes this compound suitable for computational chemistry and property prediction studies. The 7-fluoro group provides a distinct electronic signature for QSAR modeling and molecular dynamics simulations. This scenario is for groups interested in building computational models to predict the behavior of halogenated heterocycles or for validating in silico predictions against experimental data from structurally related compounds.

Technical Documentation Hub

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